molecular formula C17H21N5OS B4051620 3-isopropyl-N,1-dimethyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-5-carboxamide

3-isopropyl-N,1-dimethyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-5-carboxamide

Cat. No.: B4051620
M. Wt: 343.4 g/mol
InChI Key: FEUIXVMFKJEMSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 1H-pyrazolo[3,4-b]quinolines, involves methods like Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . Another study reported the synthesis of 3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide compounds, confirming their structures by ¹H-nuclear magnetic resonance and MS .

Scientific Research Applications

Synthesis and Chemical Properties

A study conducted by Huang et al. (1994) investigated the synthesis of various pyrazole derivatives, including 2-isopropyl-N-methyl-3,4-dimethylfuro[2,3-c]pyrazole-5-carboxamide, for their antiallergic activities. These compounds were found to have promising antiallergic effects, with some showing potent anti-allergic activity by suppressing various induced ear edema in mice. The structure-activity relationship was also examined, highlighting the importance of specific substituents for antiallergic efficacy (Huang, L., Kuo, S., Wang, J. P., Ishii, K., & Nakamura, H., 1994).

Biological and Pharmacological Activities

Several studies have explored the biological and pharmacological activities of pyrazole derivatives. For example, Martins et al. (2002) conducted research on the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, which are structurally related to the compound . These compounds were synthesized from 3-methylisoxazole-5-carboxylic acid, highlighting the potential for diverse biological activities due to their structural versatility (Martins, M., Neto, M., Sinhorin, A., Bastos, G. P., Zimmermann, N. E. K., Rosa, A., Bonacorso, H., & Zanatta, N., 2002).

Reddy et al. (2017) synthesized a series of bis-pyrazoles and investigated their interactions with DNA through molecular docking and absorption spectroscopic techniques. These studies revealed potential for specific binding interactions with DNA, indicating possible applications in targeted drug design or gene therapy (Reddy, K. I., Aruna, C., Manisha, M., Srihari, K., Babu, K. S., Vijayakumar, V., Sarveswari, S., Priya, R., Amrita, A., & Siva, R., 2017).

Chemical Reactivity and Synthesis

Studies have also focused on the chemical reactivity and synthesis of similar compounds. For instance, Rahmouni et al. (2014) explored the synthesis of isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition reactions. This research provides insights into the chemical behavior of pyrazole-based compounds and their potential for forming diverse heterocyclic structures (Rahmouni, A., Romdhane, A., Ben Said, A., Guérineau, V., Touboul, D., & Jannet, H., 2014).

Properties

IUPAC Name

N,2-dimethyl-5-propan-2-yl-N-[(3-thiophen-2-yl-1H-pyrazol-5-yl)methyl]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5OS/c1-11(2)13-9-15(22(4)20-13)17(23)21(3)10-12-8-14(19-18-12)16-6-5-7-24-16/h5-9,11H,10H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUIXVMFKJEMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)N(C)CC2=CC(=NN2)C3=CC=CS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-isopropyl-N,1-dimethyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-5-carboxamide
Reactant of Route 2
3-isopropyl-N,1-dimethyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-5-carboxamide
Reactant of Route 3
3-isopropyl-N,1-dimethyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-5-carboxamide
Reactant of Route 4
3-isopropyl-N,1-dimethyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-5-carboxamide
Reactant of Route 5
3-isopropyl-N,1-dimethyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-5-carboxamide
Reactant of Route 6
3-isopropyl-N,1-dimethyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-5-carboxamide

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